PDE1 Inhibition Potency and Isoform Selectivity vs. Standard Inhibitors
Dioclein demonstrates superior selectivity for PDE1 compared to standard inhibitors vinpocetine and 8-MM-IBMX [1]. It inhibits calmodulin-activated PDE1 with an IC50 of 1.44 µM, and exhibits a selectivity window of at least 11-fold over other PDE isoforms (PDE2-PDE5) [2].
| Evidence Dimension | PDE1 Inhibition (Selectivity Index) |
|---|---|
| Target Compound Data | Selectivity Index (calmodulin-activated PDE1 vs. PDE2-5): 11-70 fold |
| Comparator Or Baseline | Vinpocetine and 8-MM-IBMX (standard PDE1 inhibitors) |
| Quantified Difference | Dioclein is more selective than both vinpocetine and 8-MM-IBMX. Vinpocetine failed to induce vasorelaxation up to 100 µM, whereas Dioclein had an EC50 of 7.3-11 µM [1]. |
| Conditions | In vitro enzymatic assay on purified vascular PDE isoforms (EC 3.1.4.17) from bovine aorta; Vasorelaxation in human saphenous vein rings. |
Why This Matters
This defines Dioclein as a more precise pharmacological tool for studying PDE1-mediated pathways with reduced off-target effects on other PDE families compared to existing inhibitors.
- [1] Gonçalves, R. L., Lugnier, C., Keravis, T., Lopes, M. J., Fantini, F. A., Schmitt, M., Cortes, S. F., & Lemos, V. S. (2009). The flavonoid dioclein is a selective inhibitor of cyclic nucleotide phosphodiesterase type 1 (PDE1) and a cGMP-dependent protein kinase (PKG) vasorelaxant in human vascular tissue. *European Journal of Pharmacology*, *620*(1-3), 78-83. https://doi.org/10.1016/j.ejphar.2009.08.008 View Source
- [2] BRENDA. (n.d.). Literature summary for 3.1.4.17. Retrieved April 19, 2026, from https://www.brenda-enzymes.org/literature.php?ec=3.1.4.17 View Source
